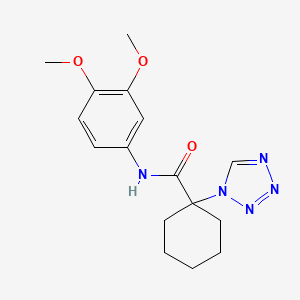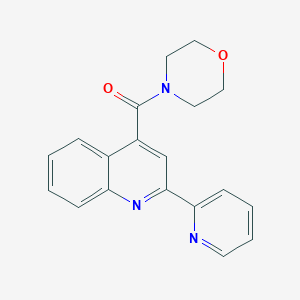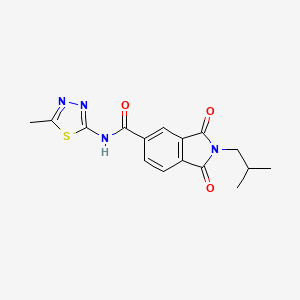
N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Coupling with Cyclohexanecarboxylic Acid: The tetrazole derivative is then coupled with cyclohexanecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Introduction of the Dimethoxyphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the tetrazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its tetrazole moiety, which is known to enhance bioavailability and metabolic stability.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylic acids, allowing it to bind to biological targets effectively.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dimethoxyphenyl)-1H-tetrazole-5-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(3,4-dimethoxyphenyl)-1H-tetrazole-5-methyl: Similar structure but with a methyl group instead of a carboxamide.
N-(3,4-dimethoxyphenyl)-1H-tetrazole-5-ethyl: Similar structure but with an ethyl group instead of a carboxamide.
Uniqueness
N-(3,4-dimethoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the presence of the cyclohexane ring, which can influence its chemical properties and biological activity. The combination of the tetrazole ring and the cyclohexane carboxamide group may provide enhanced stability and bioavailability compared to similar compounds.
Properties
Molecular Formula |
C16H21N5O3 |
|---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H21N5O3/c1-23-13-7-6-12(10-14(13)24-2)18-15(22)16(8-4-3-5-9-16)21-11-17-19-20-21/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,18,22) |
InChI Key |
UYYHUIFPIQFHFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2(CCCCC2)N3C=NN=N3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-cyclopentyl-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11015035.png)
![N-[1H-benzimidazol-2-yl(phenyl)methyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11015037.png)
![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11015038.png)
![N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine](/img/structure/B11015048.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11015049.png)


![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]butanamide](/img/structure/B11015065.png)
![3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B11015070.png)
![N-[3-(acetylamino)phenyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B11015074.png)
![3-nitro-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11015076.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11015083.png)
![[1-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B11015104.png)
